Enhanced Hydrogen Bonding and Polarity Compared to Non-Methoxy Analog
The presence of the 1-methoxy group provides the target compound with an additional hydrogen-bond acceptor site (2 total H-bond acceptors) relative to (2,2-dimethylcyclohexyl)methanamine (1 H-bond acceptor). This translates to a reduced calculated LogP of approximately 1.79 for the target compound, compared to 2.08 for the non-methoxy analog, indicating greater polarity and aqueous-phase partitioning capability .
| Evidence Dimension | Hydrogen Bond Acceptors / Lipophilicity (LogP) |
|---|---|
| Target Compound Data | H-bond acceptors: 2; LogP: 1.79 (calculated) |
| Comparator Or Baseline | (2,2-Dimethylcyclohexyl)methanamine: H-bond acceptors: 1; LogP: 2.08 (calculated) |
| Quantified Difference | Target has +1 H-bond acceptor and LogP is 0.29 units lower (approx. 14% reduction) |
| Conditions | Computed/calculated physicochemical properties as reported by vendor specifications. |
Why This Matters
This difference is critical for solubility in polar media and potential hydrogen-bonding interactions with biological targets or in supramolecular chemistry.
